molecular formula C19H26OSi2 B14535891 1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane CAS No. 62336-36-1

1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane

Cat. No.: B14535891
CAS No.: 62336-36-1
M. Wt: 326.6 g/mol
InChI Key: JPORYQRHFIAIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

The synthesis of 1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane typically involves the reaction of diphenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and catalysts such as palladium or platinum. Major products formed from these reactions include silanols, silanes, and substituted silolanes .

Scientific Research Applications

1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bond can undergo hydrolysis, releasing active species that interact with biological molecules. Pathways involved in its mechanism of action include oxidative stress, signal transduction, and gene expression modulation .

Comparison with Similar Compounds

1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane can be compared with other similar compounds such as:

    Diphenylsilane: Lacks the trimethylsilyl group, leading to different reactivity and applications.

    Trimethylsilyl chloride: Used as a reagent in the synthesis of this compound.

    Phenyltrimethylsilane: Contains a single phenyl group and exhibits different chemical behavior.

The uniqueness of this compound lies in its combination of diphenyl and trimethylsilyl groups, which confer distinct chemical and physical properties .

Properties

CAS No.

62336-36-1

Molecular Formula

C19H26OSi2

Molecular Weight

326.6 g/mol

IUPAC Name

(1,1-diphenylsilolan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C19H26OSi2/c1-21(2,3)20-19-15-10-16-22(19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3

InChI Key

JPORYQRHFIAIJA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.